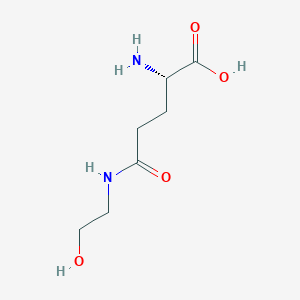

n5-(2-Hydroxyethyl)-l-glutamine

CAS No.: 2650-74-0

Cat. No.: VC18968988

Molecular Formula: C7H14N2O4

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2650-74-0 |

|---|---|

| Molecular Formula | C7H14N2O4 |

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | (2S)-2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C7H14N2O4/c8-5(7(12)13)1-2-6(11)9-3-4-10/h5,10H,1-4,8H2,(H,9,11)(H,12,13)/t5-/m0/s1 |

| Standard InChI Key | DGBJQQBLTDLFMF-YFKPBYRVSA-N |

| Isomeric SMILES | C(CC(=O)NCCO)[C@@H](C(=O)O)N |

| Canonical SMILES | C(CC(=O)NCCO)C(C(=O)O)N |

| Melting Point | 188.5 - 191 °C |

Introduction

Chemical Structure and Nomenclature

Molecular Configuration

N5-(2-Hydroxyethyl)-L-glutamine features a glutamine backbone modified at the γ-amide nitrogen with a hydroxyethyl group. The IUPAC name is (2S)-2-amino-5-(2-hydroxyethylamino)-5-oxopentanoic acid, and its SMILES notation is . The stereochemistry at the second carbon atom (S-configuration) ensures biological compatibility, mirroring natural amino acids.

Table 1: Structural Comparison with L-Glutamine

| Property | N5-(2-Hydroxyethyl)-L-Glutamine | L-Glutamine |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 190.20 | 146.14 |

| Solubility | High in polar solvents | Moderate |

| Reactive Sites | Hydroxyethyl group, α-amine | α-amine, γ-amide |

Spectroscopic Identification

The compound’s InChIKey () and CAS number (2650-74-0) provide unique identifiers for databases . Nuclear magnetic resonance (NMR) spectroscopy confirms the hydroxyethyl substitution, with characteristic peaks for the ethanolamide moiety at δ 3.4–3.6 ppm (methylene) and δ 1.8–2.2 ppm (glutamine backbone) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves aminolysis of poly(γ-benzyl L-glutamate) with 2-amino-1-ethanol in the presence of octamethylenediamine as a crosslinking agent. This method achieves yields exceeding 85% under optimized conditions (60°C, 24 hours, nitrogen atmosphere).

Reaction Scheme:

Industrial Manufacturing

Continuous flow reactors dominate large-scale production, ensuring consistent purity (>98%) and reduced byproducts. Key parameters include:

Table 2: Industrial Synthesis Conditions

| Parameter | Value |

|---|---|

| Temperature | 70–80°C |

| Pressure | 1.5 atm |

| Residence Time | 2 hours |

| Catalyst | None required |

Biological Roles and Metabolic Pathways

Participation in Nitrogen Transport

The hydroxyethyl group enhances the compound’s capacity to shuttle nitrogen between tissues, a critical function in hepatic and renal metabolism. Unlike L-glutamine, its modified structure resists rapid enzymatic hydrolysis, prolonging its bioavailability.

Enzymatic Degradation Mechanisms

Studies using papain and leucine aminopeptidase (LAP) demonstrate that poly[N5-(2-hydroxyethyl)-L-glutamine] (PHEG) undergoes endopeptidase cleavage to tetramers, followed by exopeptidase degradation to monomers . Pronase exhibits dual activity, cleaving both internal and terminal peptide bonds.

Table 3: Degradation Products of PHEG

| Enzyme | Primary Cleavage Mechanism | Final Products |

|---|---|---|

| Papain | Endopeptidase | Tetramers |

| LAP | Exopeptidase | Monomers (HEG) |

| Papain + LAP | Combined | Monomers (HEG) |

Applications in Biomedical Engineering

Drug Delivery Systems

PHEG’s biodegradability and non-immunogenicity make it ideal for controlled-release formulations. In vivo studies confirm complete degradation within 30 days, coinciding with therapeutic agent release .

Tissue Engineering Scaffolds

Copolymers with L-glutamic acid (P[HEG-stat-Glu]) exhibit tunable mechanical properties. The helix-coil transition, studied via light-scattering, reveals a critical temperature of 45°C, optimal for scaffold stability under physiological conditions .

Physicochemical Properties in Solution

Helix-Coil Transition Dynamics

Light-scattering analyses of PHEG in aqueous solutions show a reversible transition at 40–50°C, dependent on molecular weight and concentration . The helix content drops from 78% to 22% as temperature increases, influencing polymer assembly.

Equation 1: Helix Fraction () as a Function of Temperature ()

Future Directions and Challenges

Enhancing Biocompatibility

While PHEG degrades efficiently, its copolymerization with charged residues (e.g., glutamic acid) may reduce renal clearance rates. Modulating side-chain chemistry could optimize pharmacokinetics.

Scalability vs. Sustainability

Industrial synthesis relies on non-renewable precursors like poly(γ-benzyl L-glutamate). Transitioning to bio-based starting materials remains a critical challenge for green chemistry initiatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume